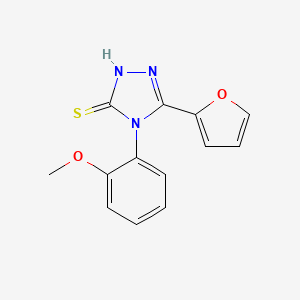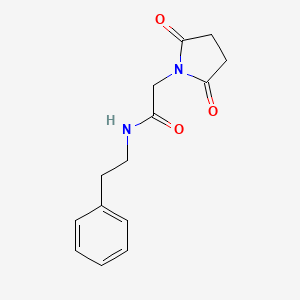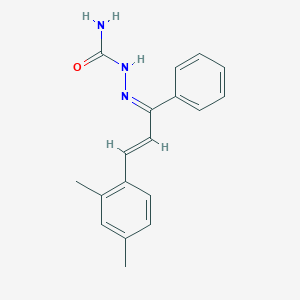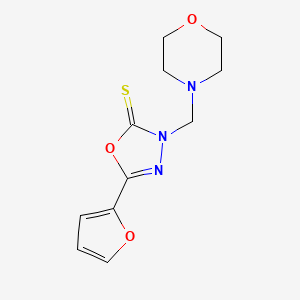![molecular formula C16H13F3N2O3 B5724517 1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)
1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone is a chemical compound used in scientific research for its unique properties. It is a yellow crystalline powder with a molecular formula of C17H13F3N2O3 and a molecular weight of 358.29 g/mol. This compound is also known as NTB or NTFB and has a wide range of applications in various scientific fields.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone is not fully understood. However, it is believed to work by binding to specific proteins and enzymes in the body. This binding can lead to changes in the structure and function of these proteins, which can then affect various biochemical and physiological processes.
Biochemical and Physiological Effects:
1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as proteases and kinases. It can also affect the expression of certain genes and proteins in the body. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone in lab experiments is its high sensitivity and specificity. It can be used to detect very small amounts of amino acids and peptides. However, one of the limitations of this compound is its potential toxicity. It can be harmful if ingested or inhaled, and caution should be taken when handling it in the lab.
Future Directions
There are many future directions for research on 1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. One area of focus could be the development of new drugs and therapies based on the properties of this compound. Another area of research could be the further exploration of its anti-inflammatory and antioxidant properties. Additionally, researchers could investigate the potential applications of this compound in the field of proteomics, which involves the study of proteins and their interactions in the body.
Synthesis Methods
The synthesis of 1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone involves the reaction of 3-nitroacetophenone and 3-(trifluoromethyl)aniline in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol and is usually carried out at room temperature. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of amino acids and peptides. It can also be used as a substrate for the determination of protease activity. In addition, this compound has been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
1-(3-nitrophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)12-4-2-5-13(10-12)20-8-7-15(22)11-3-1-6-14(9-11)21(23)24/h1-6,9-10,20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBKQQXPVKLLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)



![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5724467.png)

![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)





![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)